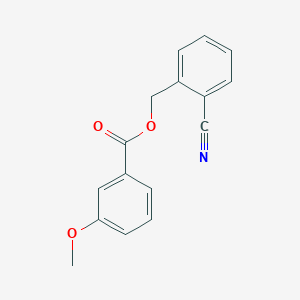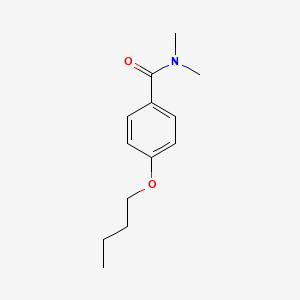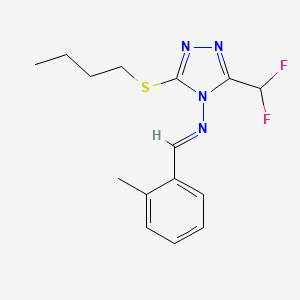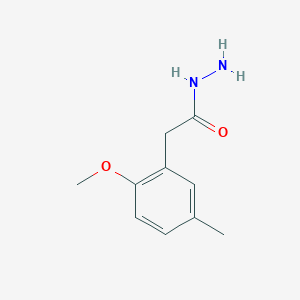![molecular formula C19H11ClN2O2S2 B4722136 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile, also known as CTN-986, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of inflammatory cytokines. Additionally, 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile is its potential therapeutic applications in various fields, including cancer research and neurodegenerative diseases. Additionally, 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile has been found to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one limitation of 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile. One direction is to further investigate its mechanism of action, particularly its effects on signaling pathways involved in cancer cell growth and inflammation. Additionally, future research could explore the potential use of 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile in combination with other therapeutic agents to enhance its anti-cancer and neuroprotective effects. Finally, future studies could explore the potential use of 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile in clinical trials to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile has anti-cancer properties, inhibiting the growth and spread of cancer cells in vitro and in vivo. It has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S2/c20-15-3-7-17(8-4-15)25-19-10-9-18(26-19)11-14(12-21)13-1-5-16(6-2-13)22(23)24/h1-11H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADWASHGXBABM-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(S2)SC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(S2)SC3=CC=C(C=C3)Cl)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4722061.png)
![2-ethoxy-4-[(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl cyclopropanecarboxylate](/img/structure/B4722074.png)

![4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4722110.png)
![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)


![N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4722158.png)
![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)
